molecular formula C25H17F3N4O3 B2557258 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1357796-47-4

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2557258
CAS No.: 1357796-47-4
M. Wt: 478.431
InChI Key: XYDNFURRBIKJNC-UHFFFAOYSA-N
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Description

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a fascinating compound at the intersection of medicinal chemistry and organic synthesis. Known for its unique structure and potential biological activities, this compound has garnered significant interest in research fields spanning from drug discovery to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves multi-step organic reactions. A common route may start with the reaction of a quinazoline precursor with phenethyl bromide under basic conditions to form a substituted quinazoline intermediate. Subsequently, this intermediate undergoes a cyclization reaction with 4-(trifluoromethyl)benzoic acid and an appropriate reagent to form the oxadiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve the optimization of each step to maximize yield and purity. This includes the use of catalytic agents, controlled temperatures, and high-purity starting materials. In some instances, solvent choices and purification methods such as recrystallization or chromatography may be employed to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Oxidative reactions can occur at the phenethyl side chain, often forming ketones or carboxylic acids.

  • Reduction: Reduction may target the oxadiazole ring or quinazoline core, leading to a spectrum of reduced derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or oxadiazole moieties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

  • Substitution: Reagents could include halogenated compounds, amines, or organometallic reagents.

Major Products

The products of these reactions typically involve functionalized derivatives that could be further utilized in synthetic pathways or tested for biological activities.

Scientific Research Applications

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione finds applications in:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Evaluated for its potential as a bioactive molecule in various assays.

  • Medicine: Studied for its potential as a therapeutic agent, particularly in targeting specific biological pathways implicated in diseases.

  • Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity, often leading to inhibition or activation of particular biological pathways. Detailed studies on molecular docking and binding assays provide insights into these interactions at a molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenethyl-7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

  • 3-phenethyl-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

What sets 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which imparts unique electronic properties, influencing its reactivity and interaction with biological molecules. This makes it particularly valuable in medicinal chemistry for designing potent and selective drugs.

There you have it—an in-depth look at a fascinating compound

Properties

CAS No.

1357796-47-4

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.431

IUPAC Name

3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34)

InChI Key

XYDNFURRBIKJNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O

solubility

not available

Origin of Product

United States

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